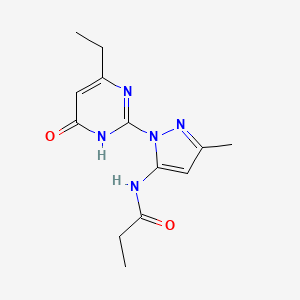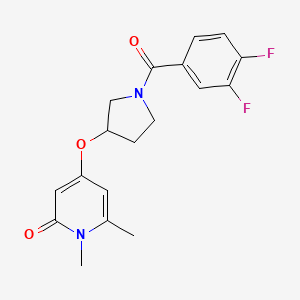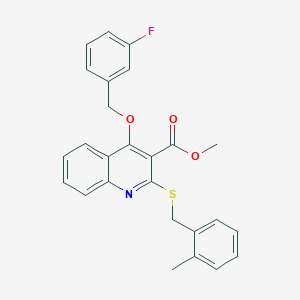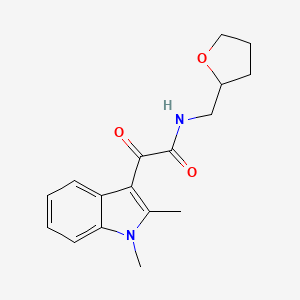
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)propionamide is a useful research compound. Its molecular formula is C13H17N5O2 and its molecular weight is 275.312. The purity is usually 95%.
BenchChem offers high-quality N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
AMPA Receptor PET Ligand Development
A study by Takahata et al. (2017) focused on the development of a novel positron emission tomography (PET) ligand, aimed at imaging AMPA receptors in the brain. AMPA receptors are critical for fast synaptic transmission in the central nervous system and are implicated in various neuropsychiatric disorders. The development of such ligands can significantly advance our understanding of brain functions and diseases (Takahata et al., 2017).
Antituberculosis Agent Evaluation
Diacon et al. (2012) conducted a dose-ranging study to evaluate the safety, tolerability, and early bactericidal activity of PA-824, a novel nitroimidazo-oxazine, as an antituberculosis agent. Understanding the efficacy and safety profile of such compounds is essential in developing new treatments for tuberculosis, especially in the face of drug-resistant strains (Diacon et al., 2012).
Oxazolidinone in Tuberculosis Treatment
Another study explored the safety, tolerability, pharmacokinetics, and pharmacodynamics of PNU-100480, an oxazolidinone, in healthy volunteers. This study used biomarkers for safety and efficacy, illustrating the compound's potential in treating tuberculosis (Wallis et al., 2010).
Antimicrobial and Chemopreventive Applications
Research on polyhexamethylene biguanide (PHMB) as a treatment for Acanthamoeba keratitis shows the exploration of chemical compounds for antimicrobial purposes. This study highlights the potential of PHMB in treating infections refractory to conventional treatments (Larkin et al., 1991).
Metabolism and Pharmacokinetics Studies
Investigations into the metabolism, excretion, and pharmacokinetics of compounds like INCB018424 and GSK1322322 provide critical data on how these substances are processed in the human body. Such information is crucial for drug development, ensuring safety and efficacy in therapeutic applications (Shilling et al., 2010; Mamaril-Fishman et al., 2014).
Propiedades
IUPAC Name |
N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-4-9-7-12(20)16-13(14-9)18-10(6-8(3)17-18)15-11(19)5-2/h6-7H,4-5H2,1-3H3,(H,15,19)(H,14,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEKUHRGQSBHGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-3-iodo-4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2457066.png)

![4-(4-Bromo-phenyl)-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2457070.png)
![Methyl 5-oxa-8-azaspiro[3.5]nonane-9-carboxylate;hydrochloride](/img/structure/B2457072.png)
![3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2457074.png)







![N-[(3-Methylsulfonylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2457087.png)
![3-benzyl-N-[(furan-2-yl)methyl]-2-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2457088.png)